2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a dichlorophenoxy group, a dimethylanilino group, and a sulfonylphenyl group, making it a unique molecule with significant chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy acetic acid derivativeThe final step involves the coupling of the dimethylanilino group under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors with precise temperature and pressure controls. The use of catalysts and solvents is optimized to enhance the reaction rate and yield. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with comparable properties.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Used in agriculture for weed control.
Uniqueness
What sets 2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide apart is its combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H20Cl2N2O4S |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-14-9-15(2)11-18(10-14)26-31(28,29)19-6-4-17(5-7-19)25-22(27)13-30-21-8-3-16(23)12-20(21)24/h3-12,26H,13H2,1-2H3,(H,25,27) |
InChI Key |
JLOVQAJODUDLNR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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